4-(8-Nitroquinolin-4-yloxy)phenylamine

Description

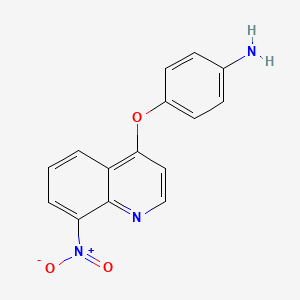

4-(8-Nitroquinolin-4-yloxy)phenylamine is a structurally complex aromatic amine characterized by a phenylamine group linked via an ether bond to a nitro-substituted quinoline moiety. The nitro group at the 8-position of the quinoline ring imparts significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C15H11N3O3 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

4-(8-nitroquinolin-4-yl)oxyaniline |

InChI |

InChI=1S/C15H11N3O3/c16-10-4-6-11(7-5-10)21-14-8-9-17-15-12(14)2-1-3-13(15)18(19)20/h1-9H,16H2 |

InChI Key |

BSWKLQIVEREVPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its nitroquinoline-ether linkage, distinguishing it from simpler phenylamine derivatives. Key comparisons include:

- 4-Nitrophenylamine: Unlike 4-(8-Nitroquinolin-4-yloxy)phenylamine, the nitro group in 4-nitrophenylamine is directly attached to the phenyl ring. This configuration drastically reduces basicity due to the nitro group’s strong electron-withdrawing nature, as evidenced by its lower basicity compared to unsubstituted phenylamine . In contrast, the target compound’s nitro group is on the quinoline ring, which may moderate its electronic effects on the phenylamine moiety.

- Disubstituted Phenylamines (e.g., (3,4-dimethyl)phenylamine): Compounds with disubstitutions, such as (3,4-dimethyl)phenylamine, demonstrate tolerance in nonenzymatic reactions and enhanced bioactivity. For instance, (3,4-dimethyl)phenylamine-derived angucyclinones exhibit potent Nrf2 activation, highlighting the importance of substituent positioning . The target compound’s quinoline-linked structure may offer steric and electronic advantages in binding to biological targets compared to these simpler analogues.

- 4-(1H-Benzimidazol-2-yl)-phenylamine Derivatives: Pyrazolo[3,4-d]pyrimidines incorporating this moiety show anticancer activity (GI50 values ~1–2 μM) via topoisomerase IIα inhibition . The nitroquinoline group in this compound could similarly interact with DNA or enzymes but may exhibit altered selectivity due to the nitro group’s redox activity.

Physicochemical Properties

The nitro group and quinoline ring significantly influence solubility and stability. For example:

- 4-Nitrobenzylamine hydrochloride (a nitro-substituted phenylamine derivative) has a molar mass of 188.61 g/mol and is sparingly soluble in aqueous solutions due to its ionic nature . The target compound’s larger, non-ionic structure may reduce solubility compared to ionic analogues but enhance lipid membrane permeability.

- 4-[2-(2-Methoxyphenyl)ethyl]phenylamine Hydrochloride incorporates a methoxy group, which increases hydrophilicity . The nitroquinoline moiety in the target compound likely confers moderate polarity, balancing solubility and bioavailability.

Table 1: Key Properties of Selected Phenylamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.